Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-
Description
Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- is a branched alkylamide derivative with a complex structure. The compound features:
- Two octadecanamide (C₁₈ stearamide) groups linked via a bis-[(2-cyanoethyl)imino]diethylene backbone.
- Ethyleneimine linkages (di-2,1-ethanediyl) connecting the cyanoethyl-substituted imino groups.
This compound is structurally related to surfactants or polymer additives, where the long alkyl chains provide hydrophobicity, while the polar imino and cyano groups enhance solubility or interfacial activity.
Properties
CAS No. |
70055-52-6 |
|---|---|
Molecular Formula |
C43H84N4O2 |
Molecular Weight |
689.2 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49) |
InChI Key |
FKQHSBAADFHUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE typically involves the reaction of stearic acid with diethylenetriamine and acrylonitrile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in cell signaling and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanoethyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Tetraethylenepentamine bis(stearamide) (CAS 51946-06-6)
- Structure: Contains two stearamide groups linked via a tetraethylenepentamine (iminobis(ethyleneiminoethylene)) backbone .
- Molecular Formula : C₄₄H₉₁N₅O₂ vs. C₄₄H₈₃N₅O₂ (target compound).
- Key Differences: Uses a tetraethylenepentamine core instead of a cyanoethyl-modified diethyleneimino backbone. Lacks the cyanoethyl group, reducing polarity and reactivity.
- Applications : Used as a corrosion inhibitor or lubricant additive due to its high nitrogen content and surfactant properties .
Octadecanamide, N,N'-(methylenedi-4,1-cyclohexanediyl)bis- (CAS 32694-71-6)
- Structure : Two stearamide groups connected via a methylenedi-cyclohexane bridge .
- Molecular Formula : C₄₉H₉₄N₂O₂ vs. C₄₄H₈₃N₅O₂ (target compound).
- Key Differences: Replaces the ethyleneimine-cyanoethyl linkage with a rigid cyclohexane spacer, enhancing thermal stability. Lower nitrogen content (2 N atoms vs. 5 N atoms in target compound).
- Applications : Likely employed in high-temperature coatings or thermoplastic composites .
Functional Group Variants
Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis[N-(hydroxymethyl)-] (CAS 111233-77-3)
Triethanolamine Distearate (CAS 13412-15-2)
- Structure: Ester derivative of stearic acid with a triethanolamine core .
- Molecular Formula: C₄₂H₈₃NO₅ vs. C₄₄H₈₃N₅O₂ (target compound).
- Key Differences: Ester linkages instead of amides, reducing chemical stability. Contains hydroxyethyl groups instead of cyanoethyl/imino groups.
- Applications : Common in emulsifiers and textile softeners .
Aromatic Bridged Analogues
Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis- (CAS 141102-27-4)
- Structure : Two stearamide groups linked via a methylenebis(dimethylphenylene) aromatic bridge .
- Molecular Formula : C₅₃H₉₀N₂O₂ vs. C₄₄H₈₃N₅O₂ (target compound).
- Key Differences: Aromatic core enhances UV stability and rigidity. No cyanoethyl groups; relies on aromaticity for electronic properties.
- Applications: Potential use in photostabilizers or epoxy resin modifiers .
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